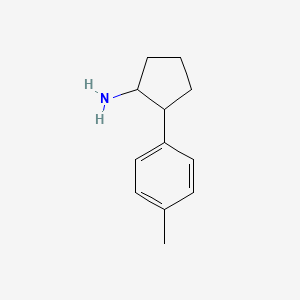![molecular formula C17H25N3O3S B2487661 N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide CAS No. 1147826-27-4](/img/structure/B2487661.png)
N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide often involves sequential reactions, including sulfonylation and cyclization steps. For instance, the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions results in C-sulfonylated 1,4-diazepines, demonstrating the role of sulfonyl groups in the cyclization process to form complex structures (Heo et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide is characterized by specific arrangements and interactions. For example, in certain acetamide compounds, the heterocyclic ring and the acetamide group's plane are nearly co-planar, indicating potential intramolecular interactions that stabilize the molecule's conformation (Kang, Cho, & Jang, 2011).
Chemical Reactions and Properties
The chemical reactions involving N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide derivatives often include interactions with sulfonamide groups. For instance, the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution allows for the efficient synthesis of sulfonyl-containing 1,4-diazepan-5-ones, illustrating the reactivity of sulfonyl groups in facilitating ring closure and functionalization (Banfi et al., 2007).
Applications De Recherche Scientifique
Cryoprotection in Aquatic Species
Research has shown that dimethyl-acetamide serves as an effective cryoprotectant for rainbow trout (Oncorhynchus mykiss) semen, outperforming conventional cryoprotectants like dimethyl sulfoxide. This suggests potential applications of similar compounds in the preservation of genetic material in aquatic species, providing a pathway for conservation and study of biodiversity (M. Mcniven, R. Gallant, G. Richardson, 1993).
Agricultural Enhancement
Compounds like mefluidide, which shares a similar complex structure with the target compound, have been shown to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This underscores the potential of chemical compounds to enhance agricultural resilience to temperature stresses, thus contributing to food security (M. Tseng, P. Li, 1984).
Antimicrobial Research
The synthesis and evaluation of heterocycles incorporating sulfamoyl moieties, such as certain cyanoacetamide derivatives, have indicated promising antibacterial and antifungal activities. This highlights the potential application of structurally complex acetamides in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria and fungal pathogens (E. Darwish, Khalid A. Atia, A. Farag, 2014).
Neurological Protection
The use of dimethyl sulfoxide (DMSO), a solvent related to the functional groups in the target compound, has been found to suppress ion currents and calcium influx induced by glutamate in hippocampal neurons. This suggests a potential neuroprotective role for similar compounds against excitotoxicity, which is implicated in various neurodegenerative diseases (Chengbiao Lu, M. Mattson, 2001).
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)17(21)15-19-10-6-11-20(13-12-19)24(22,23)14-9-16-7-4-3-5-8-16/h3-5,7-9,14H,6,10-13,15H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNSGNUGGDETR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(2-phenylethenesulfonyl)-1,4-diazepan-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
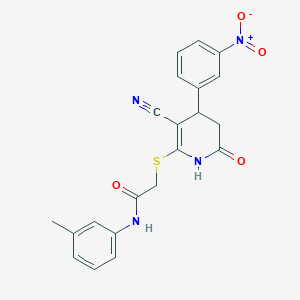
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)
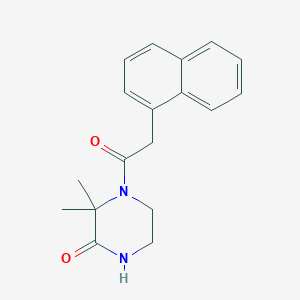
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
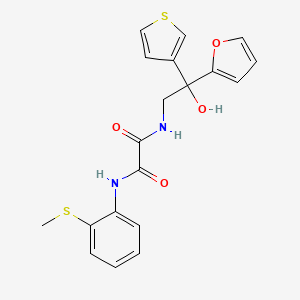
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)
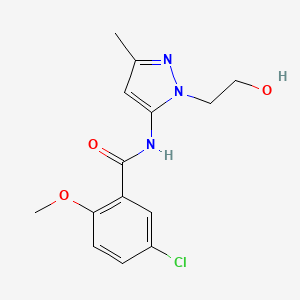
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
